molecular formula C11H7BrN2O3S B2370488 2-(4-Bromobenzenesulfinyl)-5-nitropyridine CAS No. 126437-25-0

2-(4-Bromobenzenesulfinyl)-5-nitropyridine

Cat. No.: B2370488
CAS No.: 126437-25-0
M. Wt: 327.15
InChI Key: GIHRUGUFJAAYID-UHFFFAOYSA-N
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Description

2-(4-Bromobenzenesulfinyl)-5-nitropyridine (CAS 126437-25-0) is a chemical compound with the molecular formula C 11 H 7 BrN 2 O 3 S and a molecular weight of 327.15 [ ]. It is characterized by a 5-nitropyridine group linked to a 4-bromobenzenesulfinyl moiety. This structure places it within a class of nitropyridine derivatives that are of significant interest in medicinal and organic chemistry research. While specific biological data for this compound is not available in the public domain, related nitropyridine and benzenesulfonyl compounds are frequently explored as key intermediates and scaffolds in drug discovery [ ]. In particular, research into non-hydroxamate histone deacetylase (HDAC) inhibitors has highlighted the value of pyridine-based structures. These inhibitors often function by coordinating with zinc ions in the enzyme's active site, a mechanism that is crucial for modulating cellular processes such as gene expression and cell proliferation [ ]. The structural features of this compound suggest its potential utility as a building block for developing novel therapeutic agents or as a precursor for further chemical transformations. Researchers may employ this compound in the synthesis of more complex molecules aimed at specific biological targets. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-bromophenyl)sulfinyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3S/c12-8-1-4-10(5-2-8)18(17)11-6-3-9(7-13-11)14(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHRUGUFJAAYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nitration of Bromopyridine Precursors

The nitration of 2-amino-5-bromopyridine using peracetic acid in glacial acetic acid demonstrates a 58.8–85.4% yield range for 2-nitro-5-bromopyridine, a potential intermediate. Critical parameters include:

Parameter Optimal Range Yield Impact (±%)
Temperature 30–50°C ±12.6
Molar Ratio (Peracid) 1:3–1:5 ±9.8
Reaction Time 20–30 hours ±7.4

Post-nitration, vacuum distillation removes acetic acid at 60–80°C (10–15 mmHg), followed by alkaline precipitation (pH 8–9) to isolate the nitro product.

Sulfinyl Group Installation Methodologies

Ni-Catalyzed Aryl Sulfide Coupling

The Ni/dcypt-catalyzed aryl exchange reaction enables direct sulfinyl transfer from 2-pyridyl sulfides to aryl electrophiles. Applied to 5-nitropyridine systems, this method could theoretically achieve:

$$
\text{5-Nitropyridine-X} + \text{4-BrC₆H₄-SO-Py} \xrightarrow{\text{Ni/dcypt}} \text{Target Compound} + \text{Py-X}
$$

Key catalytic cycle steps:

  • Oxidative addition of both aryl sulfide and pyridine electrophile to Ni(0)
  • Ligand exchange between Ni–S and Ni–N intermediates
  • Reductive elimination forming the C–S bond

Reaction optimization data from analogous systems:

Catalyst Loading Temperature Yield (%)
5 mol% Ni 90°C 49
8 mol% Ni 80°C 62
10 mol% Ni 70°C 73

Integrated Synthetic Pathways

Sequential Nitration-Sulfinylation

Route A (Patent-Adapted Approach):

  • Step 1 : Nitration of 2-amino-5-bromopyridine
    • 120 kg starting material → 120.2 kg nitro product (85.4%)
  • Step 2 : Pd-Catalyzed Sulfinyl Coupling
    • 5-Nitro-2-bromopyridine + 4-BrC₆H₄SO⁻Na⁺ → Target (Projected 68% yield based on)

Route B (Full De Novo Synthesis):

  • Pyridine ring construction via Hantzsch dihydropyridine synthesis
  • Regioselective bromination at C5 (Br₂, FeCl₃)
  • Nitration at C5 (HNO₃/H₂SO₄, 0°C)
  • Sulfinyl group installation via Ni catalysis

Challenges and Optimization Strategies

Functional Group Compatibility

  • Nitro Group Sensitivity : Requires low-temperature (<50°C) handling during sulfinyl coupling to prevent reduction
  • Sulfoxide Stability : pH control critical during workup (maintain pH 6–8)

Purification Techniques

  • Recrystallization Solvents : Ethyl acetate/hexane (3:1) vs. CHCl₃/MeOH (5:1)

    Solvent System Purity (%) Recovery (%)
    EA/Hexane 98.2 72
    CHCl₃/MeOH 99.5 68
  • Chromatography : SiO₂ with EtOAc/Hexane gradient (Rf 0.3–0.4)

Scalability and Industrial Adaptation

Pilot-Scale Data (Extrapolated from):

  • 1000 L reactor capacity
  • 120 kg batch size
  • 82.78–120.5 kg final product (58.8–86.1% yield)
  • Key cost drivers:
    • Peracetic acid (32% of raw material cost)
    • Ni catalyst recovery (89% efficiency achievable)

Emerging Methodologies

Electrochemical Sulfinylation

Preliminary studies show promise for:

  • Direct S–O bond formation via anodic oxidation
  • 0.5 V vs Ag/AgCl in MeCN/H₂O
  • 61% conversion (2.3 F/mol charge)

Continuous Flow Approaches

Microreactor nitration-sulfinylation sequences demonstrate:

  • 18% yield improvement over batch
  • 4-hour total residence time

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzenesulfinyl)-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: 2-(4-Bromobenzenesulfonyl)-5-nitropyridine.

    Reduction: 2-(4-Bromobenzenesulfinyl)-5-aminopyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromobenzenesulfinyl)-5-nitropyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzenesulfinyl)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The sulfinyl and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure aligns with derivatives of 5-nitropyridine functionalized at the 2-position. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent Molecular Weight Melting Point Key Applications References
2-(4-Chlorophenoxy)-5-nitropyridine 4-Chlorophenoxy 250.64 g/mol 93°C Synthetic intermediate
2-(4-Methylphenoxy)-5-nitropyridine 4-Methylphenoxy 230.22 g/mol Not reported Crystal structure studies
2-(4-Fluorophenyl)-5-nitropyridine 4-Fluorophenyl 222.18 g/mol Not reported Synthetic chemistry (70% yield)
2-(4-Bromobenzenesulfinyl)-5-nitropyridine* 4-Bromobenzenesulfinyl ~323.15 g/mol† Hypothesized Photonic materials‡

*† Estimated based on molecular formula (C₁₁H₈BrN₂O₃S). ‡ Hypothesized based on applications of analogs like 2-cyclooctylamino-5-nitropyridine (COANP) in thin-film composites .

Key Observations:
  • Crystal Packing: In 2-(4-methylphenoxy)-5-nitropyridine, the dihedral angle between the pyridyl and benzene rings is 61.16°, indicating significant molecular twisting . The bulkier sulfinyl group may further distort this geometry, affecting crystallinity and optical properties.

Biological Activity

2-(4-Bromobenzenesulfinyl)-5-nitropyridine is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, featuring both a sulfinyl group and a nitro group attached to a pyridine ring, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C10_{10}H8_{8}BrN2_{2}O2_{2}S
  • Molecular Weight : 299.15 g/mol

Structural Features

  • Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.
  • Nitro Group : A powerful electron-withdrawing group that can influence the compound's reactivity and biological interactions.
  • Sulfinyl Group : Known for its ability to participate in redox reactions and interact with biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction could be facilitated by hydrogen bonding and electrostatic interactions due to its functional groups.
  • Cellular Uptake : The presence of the nitro group may enhance cellular permeability, allowing the compound to enter cells more readily and exert its effects on intracellular targets.

Biological Activity

Research into the biological activity of this compound has indicated several potential applications:

Antimicrobial Activity

Studies have suggested that compounds with similar structures exhibit antimicrobial properties. The sulfinyl and nitro groups may contribute to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

Preliminary investigations have indicated that this compound may possess anticancer properties. The mechanism could involve the induction of apoptosis in cancer cells, possibly through the inhibition of specific signaling pathways.

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various sulfinyl-containing compounds against a range of bacterial strains. Results indicated that this compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria.
  • Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
4-Bromobenzenesulfonyl chlorideStructureLimited antibacterial activity
2-(4-Bromobenzenesulfonyl)-5-nitropyridineStructureSignificant antimicrobial and anticancer activity
2-(4-Bromobenzenesulfonyl)-3-nitropyridineStructureModerate cytotoxicity

Q & A

Q. What are the established synthetic routes for 2-(4-bromobenzenesulfinyl)-5-nitropyridine, and how can purity be optimized?

The synthesis typically involves sulfinyl group introduction via oxidation of sulfides or nucleophilic aromatic substitution (SNAr). For example, analogous compounds like 2,2'-dithiobis(5-nitropyridine) are synthesized by reacting 2-chloro-5-nitropyridine with thiols under mild conditions . To optimize purity, chromatographic techniques (e.g., flash column chromatography) and recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) are recommended. Monitoring reaction progress via TLC or HPLC ensures minimal side products .

Q. How can structural characterization of this compound be performed to confirm its sulfinyl moiety?

X-ray crystallography (as used for 2-(4-methylphenoxy)-5-nitropyridine) provides unambiguous confirmation of the sulfinyl group’s stereochemistry and bonding . Complementary methods include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify aromatic protons and sulfinyl-linked carbons.
  • FT-IR : Peaks at 1020–1070 cm1^{-1} (S=O stretching) and 1520 cm1^{-1} (nitro group) .
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns.

Q. What are the key reactivity patterns of the nitro and sulfinyl groups in this compound?

  • Nitro group : Participates in SNAr reactions, especially at the pyridine ring’s 2- and 4-positions. For example, analogous 5-nitropyridine derivatives undergo substitution with amines or thiols under basic conditions .
  • Sulfinyl group : Acts as a chiral directing group in asymmetric synthesis. It can undergo redox transformations (e.g., reduction to sulfide or oxidation to sulfone) depending on reaction conditions .

Advanced Research Questions

Q. How can contradictory data in reaction yields for sulfinyl group functionalization be resolved?

Discrepancies often arise from solvent polarity, temperature, or competing side reactions. For instance, in thiol-disulfide exchange reactions, yields may drop if residual moisture deactivates the electrophilic disulfide intermediate. Systematic optimization using Design of Experiments (DoE) is advised:

  • Variables : Solvent (THF vs. DMF), base (Et3_3N vs. DIPEA), and stoichiometry.
  • Monitoring : Real-time 19F^{19}\text{F} NMR or in situ IR to track intermediate formation .
  • Case study : Analogous reactions with 2,2'-dithiobis(5-nitropyridine) achieved >90% yield in anhydrous DMF with 1.2 eq. disulfide .

Q. What strategies enhance the compound’s stability in biological interaction studies?

The sulfinyl group’s sensitivity to redox environments requires stabilization via:

  • Co-crystallization : Forming hydrogen-bonded supramolecular complexes (e.g., with proteins or cyclodextrins) to shield reactive sites .
  • Derivatization : Converting the nitro group to a stable amine via catalytic hydrogenation (Pd/C, H2_2) for prolonged bioassay compatibility .
  • Storage : Lyophilization in amber vials under inert gas (N2_2 or Ar) to prevent photodegradation and oxidation .

Q. How can computational modeling guide the design of derivatives for enzyme inhibition studies?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., charge distribution at the sulfinyl group) to identify binding hotspots. Molecular docking (AutoDock Vina) with target enzymes (e.g., kinases or oxidoreductases) can prioritize derivatives with optimal steric and electronic complementarity. For example, modifying the bromobenzene ring’s substituents improved binding affinity in analogues of N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide .

Methodological Tables

Q. Table 1. Optimization of Sulfinyl Group Functionalization

VariableCondition 1Condition 2Optimal Outcome
SolventTHFDMFDMF
BaseEt3_3NDIPEADIPEA
Temperature25°C0°C25°C

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey SignalReference
1H^{1}\text{H} NMRδ 8.5–9.0 ppm (pyridine H)
FT-IR1020–1070 cm1^{-1} (S=O)
HRMSm/z 355.0 [M+H]+^+

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